molecular formula C8H11N3O4 B11813024 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid

2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid

Cat. No.: B11813024
M. Wt: 213.19 g/mol
InChI Key: QLFJXGXYPQPQQB-UHFFFAOYSA-N
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Description

2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an isopropyl group and a nitro group, along with an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitro-1H-pyrazole with isopropyl bromide under basic conditions to introduce the isopropyl group. This is followed by the introduction of the acetic acid moiety through a carboxylation reaction. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-(1-Amino-3-nitro-1H-pyrazol-5-yl)acetic acid.

    Reduction: Formation of 2-(1-Isopropyl-3-amino-1H-pyrazol-5-yl)acetic acid.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Pyrazol-1-yl)acetic acid: Lacks the isopropyl and nitro groups, making it less versatile in certain applications.

    3-Nitro-1H-pyrazole: Lacks the acetic acid moiety, limiting its use in certain synthetic routes.

    1-Isopropyl-3-nitro-1H-pyrazole: Lacks the acetic acid moiety, affecting its solubility and reactivity.

Uniqueness

2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various chemical and biological applications.

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

2-(5-nitro-2-propan-2-ylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C8H11N3O4/c1-5(2)10-6(4-8(12)13)3-7(9-10)11(14)15/h3,5H,4H2,1-2H3,(H,12,13)

InChI Key

QLFJXGXYPQPQQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

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